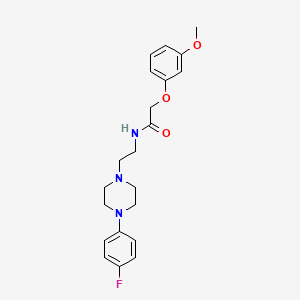![molecular formula C15H19N3O3 B2442941 3-[(5-氰基吡啶-2-基)氧基]吡咯烷-1-羧酸叔丁酯 CAS No. 1803609-49-5](/img/structure/B2442941.png)
3-[(5-氰基吡啶-2-基)氧基]吡咯烷-1-羧酸叔丁酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-[(5-cyanopyridin-2-yl)oxy]pyrrolidine-1-carboxylate: is a chemical compound that features a tert-butyl group, a pyrrolidine ring, and a cyanopyridine moiety
科学研究应用
Chemistry
In chemistry, tert-Butyl 3-[(5-cyanopyridin-2-yl)oxy]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
In medicinal chemistry, tert-Butyl 3-[(5-cyanopyridin-2-yl)oxy]pyrrolidine-1-carboxylate may be explored for its potential therapeutic properties. Its structural features could be optimized to develop new drugs with specific biological activities.
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[(5-cyanopyridin-2-yl)oxy]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyanopyridine Moiety: The cyanopyridine group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a nucleophile.
Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through an alkylation reaction using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Oxidation: tert-Butyl 3-[(5-cyanopyridin-2-yl)oxy]pyrrolidine-1-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopyridine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
作用机制
The mechanism of action of tert-Butyl 3-[(5-cyanopyridin-2-yl)oxy]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyanopyridine moiety may bind to enzymes or receptors, modulating their activity. The pyrrolidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity, influencing its biological effects.
相似化合物的比较
Similar Compounds
- tert-Butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate
- tert-Butyl 3-[(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl]pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-[(5-cyanopyridin-2-yl)oxy]pyrrolidine-1-carboxylate is unique due to the specific positioning of the cyanopyridine moiety and the tert-butyl group. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
tert-butyl 3-(5-cyanopyridin-2-yl)oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)21-14(19)18-7-6-12(10-18)20-13-5-4-11(8-16)9-17-13/h4-5,9,12H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRPZTZGGWXMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(p-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2442858.png)
![N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide](/img/structure/B2442859.png)
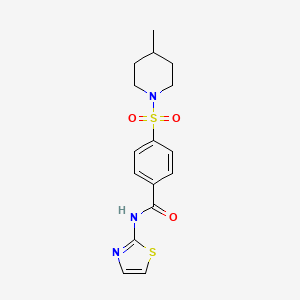

![methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2442866.png)
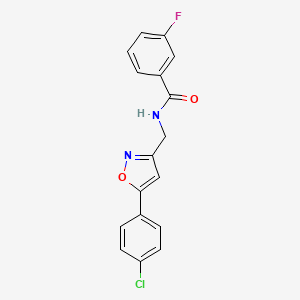
![13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2442868.png)
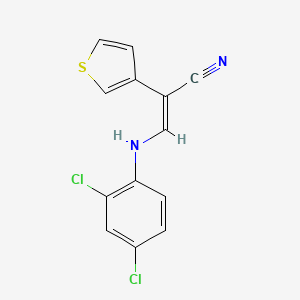
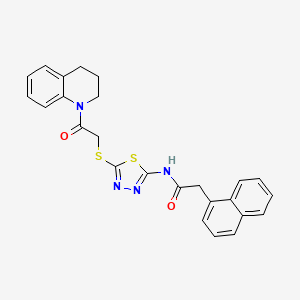
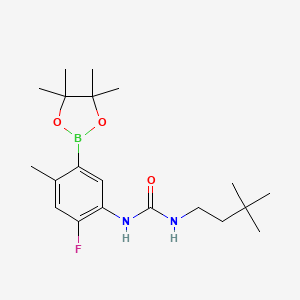
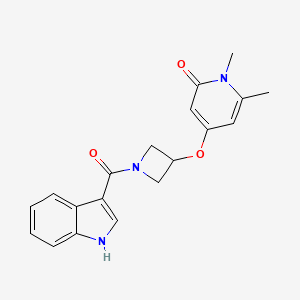

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2442879.png)
